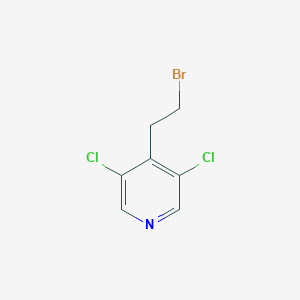

3,5-Dichloro-4-bromethyl pyridine

Description

Properties

Molecular Formula |

C7H6BrCl2N |

|---|---|

Molecular Weight |

254.94 g/mol |

IUPAC Name |

4-(2-bromoethyl)-3,5-dichloropyridine |

InChI |

InChI=1S/C7H6BrCl2N/c8-2-1-5-6(9)3-11-4-7(5)10/h3-4H,1-2H2 |

InChI Key |

HKUYBDFCBIBKBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via a radical chain mechanism, where azobisisobutyronitrile (AIBN) or light initiates the formation of bromine radicals. These abstract a hydrogen atom from the methyl group, generating a benzylic radical that reacts with NBS to yield the brominated product. A representative procedure involves refluxing 3,5-dichloro-4-methylpyridine with NBS (1.1 equiv) and AIBN (0.1 equiv) in carbon tetrachloride for 12–24 hours.

Key Data:

-

Yield : 70–75% (reported for analogous pyridine brominations)

-

Challenges : Competing aromatic bromination is mitigated by using radical-stabilizing solvents like CCl4.

Halogen Exchange from Chloromethyl Precursors

An alternative approach involves converting 3,5-dichloro-4-(chloromethyl)pyridine to the bromomethyl derivative via nucleophilic substitution. This method is advantageous when the chloromethyl precursor is readily accessible.

Synthetic Pathway:

-

Synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine :

-

Bromination via Halogen Exchange :

Key Data:

-

Side Reactions : Competing elimination to form vinyl halides is suppressed by using polar aprotic solvents.

Multistep Synthesis from 4-Aminopyridine Derivatives

A modular strategy constructs the pyridine ring with pre-installed halogen substituents. This route, adapted from tribromopyridine syntheses, involves:

Stepwise Procedure:

-

Bromination of 4-Aminopyridine :

-

Diazotization and Bromomethylation :

Key Data:

-

Critical Parameters : Strict temperature control (–5°C to 0°C) during diazotization prevents decomposition.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | High regioselectivity; minimal steps | Requires specialized radical initiators | 70–75% |

| Halogen Exchange | Utilizes stable intermediates | Risk of elimination byproducts | 60–65% |

| Multistep Synthesis | Flexible substitution pattern control | Lengthy synthesis; lower overall yield | 50–60% |

Optimization Strategies and Industrial Scalability

Solvent Selection:

Catalytic Enhancements:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-bromethyl pyridine, and how can intermediates be characterized?

- Methodology :

- Synthetic Routes : Bromination of pyridine derivatives is a key step. For example, bromine can be added dropwise to a cooled slurry of a substituted pyridine in fuming sulfuric acid (as seen in the synthesis of 2-amino-3,5-dibromo-4-methylpyridine) . Adjust reaction temperature (e.g., 0°C for bromine addition) and reflux conditions to control selectivity.

- Purification : Use silica gel chromatography for intermediates, as demonstrated in the isolation of pyrrolo[2,3-b]pyridine derivatives (e.g., 36–37% yield via gradient elution) .

- Characterization : Confirm structures via -NMR and -NMR spectroscopy, with comparison to literature data (e.g., aromatic proton shifts and coupling constants) .

Q. How can researchers safely handle halogenated pyridine derivatives during synthesis?

- Methodology :

- Safety Protocols : Use fume hoods, gloves, and goggles when handling bromine or chlorinated reagents. Store compounds at –20°C for long-term stability, as recommended for similar halogenated pyridines .

- Waste Disposal : Neutralize acidic residues (e.g., from sulfuric acid) with 10% NaOH before aqueous disposal, and collect organic waste (e.g., CHCl) for incineration .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Analysis : Compare reaction rates in Suzuki-Miyaura couplings using substituents with varying electronegativity (e.g., Cl vs. Br). Monitor via -NMR to track aryl halide consumption .

- Steric Considerations : Use bulky ligands (e.g., tert-butylphosphine) to assess steric hindrance effects, as seen in nickel-catalyzed ethylene oligomerization studies .

Q. What strategies resolve contradictions in reported yields for bromination reactions of pyridine derivatives?

- Methodology :

- Data Reconciliation : Compare reaction conditions (e.g., stoichiometry, solvent polarity, and temperature) across studies. For example, bromination at 0°C vs. room temperature may alter regioselectivity .

- Optimization : Use design-of-experiments (DoE) to test variables like acid strength (e.g., fuming HSO vs. HPO) and bromine equivalents .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodology :

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack. Validate predictions with experimental halogenation outcomes .

- Benchmarking : Compare results against crystallographic data (e.g., bond lengths and angles from X-ray studies of similar pyridine complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.